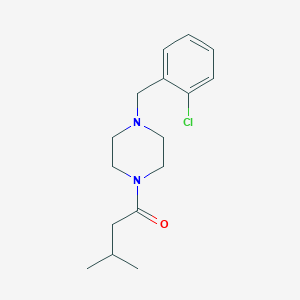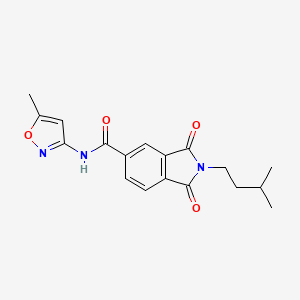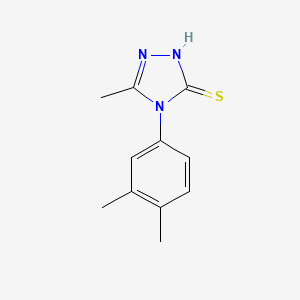
4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide, also known as GW 501516 or Cardarine, is a synthetic drug that was initially developed for its potential use in treating metabolic and cardiovascular diseases. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs) and has gained popularity in recent years for its purported performance-enhancing effects. In
作用機序
4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating energy metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which ultimately results in improved metabolic function. Additionally, 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 has been shown to increase the expression of genes involved in oxidative metabolism and reduce the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase endurance and improve exercise performance, likely due to its ability to increase fatty acid oxidation and improve mitochondrial function. Additionally, 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 has been shown to improve lipid metabolism and reduce inflammation, which may have implications for the treatment of metabolic and cardiovascular diseases.
実験室実験の利点と制限
One of the main advantages of using 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 in lab experiments is its well-established mechanism of action and extensive preclinical data. Additionally, 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 has been shown to be relatively safe and well-tolerated in animal studies. However, there are also some limitations to using 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 in lab experiments. For example, its effects may be influenced by factors such as diet, exercise, and genetics, which can make it difficult to interpret results. Additionally, there are concerns about the potential for off-target effects and long-term safety.
将来の方向性
There are several potential future directions for research on 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516. One area of interest is its potential use in treating metabolic and cardiovascular diseases, particularly in combination with other therapies. Additionally, there is interest in investigating its potential use in treating cancer, as well as its effects on cognitive function and aging. Finally, there is a need for further research on the long-term safety and potential side effects of 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516.
合成法
The synthesis of 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 involves several steps, starting with the reaction of 4-methylbenzoyl chloride with 3-methyl-2-pyridinylamine to form the intermediate 4-methyl-N-(3-methyl-2-pyridinyl)benzamide. This intermediate is then reacted with 4-methylbenzoyl chloride to produce the final product, 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 has been extensively studied for its potential use in treating metabolic and cardiovascular diseases. It has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle, reduce inflammation, and improve lipid metabolism in animal models. Additionally, 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 has been investigated for its potential use in treating cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
特性
IUPAC Name |
4-methyl-N-(4-methylbenzoyl)-N-(3-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-6-10-18(11-7-15)21(25)24(20-17(3)5-4-14-23-20)22(26)19-12-8-16(2)9-13-19/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCPCDJAQDAJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=C(C=CC=N2)C)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[(4-methylphenyl)carbonyl]-N-(3-methylpyridin-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5761871.png)
![2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5761876.png)
![2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5761882.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide](/img/structure/B5761897.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
![2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)
![N-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5761906.png)





![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate](/img/structure/B5761946.png)